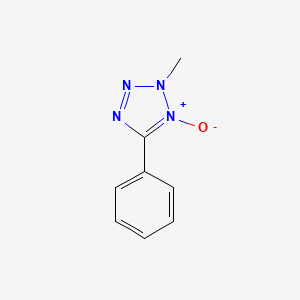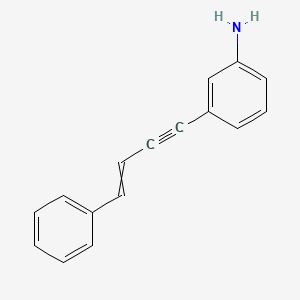
2-Methyl-1-oxo-5-phenyl-2H-1,2,3,4lambda~5~-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-oxo-5-phenyl-2H-1,2,3,4lambda~5~-tetrazole is a heterocyclic compound that contains a tetrazole ring Tetrazoles are known for their stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-oxo-5-phenyl-2H-1,2,3,4lambda~5~-tetrazole can be achieved through various methods. One common approach involves the reaction of phenylhydrazine with methyl isocyanate, followed by cyclization to form the tetrazole ring. Another method includes the use of triethyl orthoformate and sodium azide, which react with the appropriate precursors to form the tetrazole ring .
Industrial Production Methods
Industrial production of tetrazole derivatives often involves the use of high-pressure reactors and specialized catalysts to ensure high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-oxo-5-phenyl-2H-1,2,3,4lambda~5~-tetrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro compounds, while reduction reactions can produce amines.
Scientific Research Applications
2-Methyl-1-oxo-5-phenyl-2H-1,2,3,4lambda~5~-tetrazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-oxo-5-phenyl-2H-1,2,3,4lambda~5~-tetrazole involves its interaction with various molecular targets. The tetrazole ring can act as a ligand, binding to metal ions and other molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being investigated .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-tetrazole: Similar structure but lacks the methyl and oxo groups.
5-Phenyl-1H-tetrazole: Similar structure but lacks the methyl group.
2-Methyl-5-phenyl-1H-tetrazole: Similar structure but lacks the oxo group.
Uniqueness
2-Methyl-1-oxo-5-phenyl-2H-1,2,3,4lambda~5~-tetrazole is unique due to the presence of both the methyl and oxo groups, which can influence its reactivity and interactions with other molecules. These functional groups can enhance its stability and make it a valuable intermediate in various chemical syntheses.
Properties
CAS No. |
90040-44-1 |
|---|---|
Molecular Formula |
C8H8N4O |
Molecular Weight |
176.18 g/mol |
IUPAC Name |
2-methyl-1-oxido-5-phenyltetrazol-1-ium |
InChI |
InChI=1S/C8H8N4O/c1-11-10-9-8(12(11)13)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
LZEBQABZRBBTNS-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=NC(=[N+]1[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{5-Methoxy-2-methyl-1-[4-(methylsulfanyl)benzoyl]-1H-indol-3-yl}acetic acid](/img/structure/B14368710.png)
![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14368712.png)
![1-{[6-(Ethanesulfonyl)hexyl]oxy}-2-propylbenzene](/img/structure/B14368721.png)
![2,6-Dimethyl-9-(prop-1-en-2-yl)-1-oxaspiro[4.4]nonan-6-ol](/img/structure/B14368724.png)
![2(5H)-Furanone, 5-[(4-chlorophenyl)imino]-3-methyl-](/img/structure/B14368730.png)

![1-(Phenylsulfanyl)-6-oxabicyclo[3.2.1]oct-3-en-7-one](/img/structure/B14368732.png)




![2-[(4-Nitrophenyl)disulfanyl]pyridine](/img/structure/B14368770.png)

